molecular formula C22H22N2O5 B11515997 N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide

N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide

Cat. No.: B11515997
M. Wt: 394.4 g/mol
InChI Key: LJHDYAKLVYEFRO-ZZEZOPTASA-N
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Description

N-{2-[3-BENZOYL-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-BENZOYL-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-(4-benzoyl-2-bromo-phenoxy) acetic acid with a suitable amine in the presence of thionyl chloride and triethylamine in 1,4-dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-BENZOYL-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group results in a hydroxyl derivative.

Scientific Research Applications

N-{2-[3-BENZOYL-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-BENZOYL-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-BENZOYL-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-[(3Z)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]acetamide

InChI

InChI=1S/C22H22N2O5/c1-14(25)23-12-13-24-19(15-8-10-17(29-2)11-9-15)18(21(27)22(24)28)20(26)16-6-4-3-5-7-16/h3-11,19,26H,12-13H2,1-2H3,(H,23,25)/b20-18-

InChI Key

LJHDYAKLVYEFRO-ZZEZOPTASA-N

Isomeric SMILES

CC(=O)NCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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